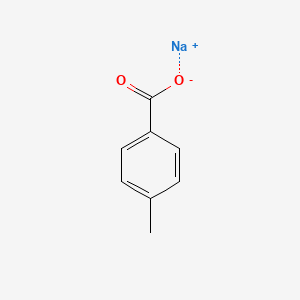

Sodium p-toluate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

17264-54-9 |

|---|---|

Molecular Formula |

C8H7NaO2 |

Molecular Weight |

158.13 g/mol |

IUPAC Name |

sodium;4-methylbenzoate |

InChI |

InChI=1S/C8H8O2.Na/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

GNCGTEQGBYYYBX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Sodium P Toluate and Its Derivatives

Classical and Green Synthetic Routes to Sodium p-toluate (B1214165)

The synthesis of sodium p-toluate primarily involves the preparation of p-toluic acid, followed by its conversion to the corresponding sodium salt.

Carboxylation and Oxidation Approaches

Classical Oxidation Routes: The industrial production of p-toluic acid has traditionally been dominated by the liquid-phase air oxidation of p-xylene (B151628). This process is often a controlled step in the large-scale synthesis of terephthalic acid. researchgate.net Catalytic systems typically employ cobalt and manganese salts, often in the presence of a bromide promoter, in an acetic acid solvent at elevated temperatures and pressures. chemguide.co.uk The reaction proceeds through the formation of a p-tolyl radical, which is subsequently oxidized to p-toluic acid. While effective, these methods often require harsh conditions and the use of corrosive and environmentally challenging bromide promoters.

Another laboratory-scale classical approach involves the oxidation of p-cymene with nitric acid. researchgate.net

Carboxylation Approaches: A more direct route to p-toluic acid involves the carboxylation of toluene (B28343). This can be achieved via a Friedel-Crafts-type reaction using carbon dioxide (CO₂) in the presence of a strong Lewis acid catalyst such as aluminum chloride (Al₂Cl₆). The reaction proceeds through the formation of a toluene-catalyst complex, which is then carboxylated by CO₂. Kinetic studies have shown that the order of addition of reactants can significantly influence the reaction rate and yield.

Green Synthetic Routes: In line with the principles of green chemistry, recent research has focused on developing more sustainable routes to p-toluic acid and, by extension, this compound. One promising avenue is the utilization of renewable feedstocks. For instance, p-cymene, which can be derived from monoterpenes found in biomass, can be catalytically oxidized to p-toluic acid. wikipedia.orgkhanacademy.org These bio-based routes offer a sustainable alternative to petroleum-derived p-xylene. wikipedia.orgkhanacademy.org

The use of CO₂ as a C1 feedstock in carboxylation reactions is also a key aspect of green chemistry, as it utilizes a greenhouse gas as a raw material. Furthermore, efforts are being made to replace hazardous catalysts and solvents. For example, heterogeneous catalysts are being explored to facilitate easier separation and recycling, and the potential of biocatalytic systems to convert biomass-derived precursors to p-toluic acid under mild conditions is an active area of research. wikipedia.org

Salt Formation and Purification Techniques

The conversion of p-toluic acid to this compound is a straightforward acid-base neutralization reaction. p-Toluic acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent, typically water or an alcohol-water mixture. The reaction is generally quantitative and exothermic.

The primary method for purifying the resulting this compound is recrystallization. The choice of solvent is crucial and depends on the solubility profile of this compound and any potential impurities. A common technique involves dissolving the crude salt in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool, whereupon the purified this compound crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For highly pure grades, multiple recrystallizations may be necessary.

Chemo- and Regioselective Derivatization of the p-toluate Moiety

The p-toluate moiety possesses two primary sites for functionalization: the carboxylate group and the aromatic ring. The strategic and selective modification of these sites is key to synthesizing a diverse range of derivatives.

Esterification Reactions and Alkyl Toluate Synthesis

The carboxylate group of this compound can be readily converted to an ester. This is typically achieved by first acidifying the this compound to regenerate p-toluic acid, followed by Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction towards the ester product.

Methyl p-toluate is a common derivative synthesized via this method and serves as an important intermediate in various chemical processes. youtube.com

Functionalization of the Aromatic Ring

Electrophilic aromatic substitution is the primary method for functionalizing the aromatic ring of the p-toluate moiety. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present: the methyl group (-CH₃) and the carboxylate (-COO⁻) or ester (-COOR) group.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. This means it directs incoming electrophiles to the positions ortho and para to itself. The carboxylate/ester group, conversely, is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In the p-toluate system, the positions ortho to the methyl group (C2 and C6) are also meta to the carboxylate group. The position para to the methyl group is the carbon bearing the carboxylate group. Therefore, the directing effects of the two groups are in opposition. In such cases, the activating group (the methyl group) generally exerts the dominant influence on the position of electrophilic attack. However, the deactivating nature of the carboxylate/ester group will make the ring less reactive than toluene itself.

A common example that illustrates these principles is the nitration of methyl benzoate (B1203000), a closely related compound. The reaction with a mixture of nitric and sulfuric acids predominantly yields the meta-nitro product, as the ester group directs the incoming nitronium ion (NO₂⁺) to the meta position. For methyl p-toluate, the activating methyl group would favor substitution at the ortho positions (relative to the methyl group), while the deactivating ester group would direct to the meta positions (relative to the ester). The outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.

Halogenation and Sulfonylation Strategies

Halogenation: The regioselective halogenation of the p-toluate aromatic ring follows the principles of electrophilic aromatic substitution. The methyl group directs incoming halogens (e.g., Br₂, Cl₂) to the ortho positions. Therefore, the bromination of p-toluic acid or its esters is expected to yield primarily 3-bromo-4-methylbenzoic acid derivatives. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃, to generate the electrophilic halogen species.

Sulfonylation: Similarly, the sulfonylation of the p-toluate ring, typically using fuming sulfuric acid (H₂SO₄/SO₃) or a sulfonyl chloride in the presence of a catalyst, is also governed by the directing effects of the existing substituents. The methyl group will direct the incoming sulfonic acid group (-SO₃H) to the ortho position. Therefore, the major product of the sulfonation of p-toluic acid or its esters is expected to be 4-methyl-3-sulfobenzoic acid.

It is important to note that the reaction conditions for both halogenation and sulfonylation need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity. The deactivating effect of the carboxylate/ester group can necessitate more forcing conditions compared to the halogenation or sulfonylation of toluene.

Reaction Kinetics and Thermodynamic Considerations in p-toluate Formation

The formation of this compound is fundamentally a two-step process: the synthesis of p-toluic acid followed by its neutralization. The kinetics and thermodynamics of the entire process are largely dictated by the initial synthesis of p-toluic acid, as the subsequent neutralization is a rapid and thermodynamically favorable acid-base reaction.

The predominant industrial route to p-toluic acid is the liquid-phase aerobic oxidation of p-xylene. This reaction is a complex free-radical chain process, typically catalyzed by a synergistic mixture of cobalt and manganese salts, often with a bromide promoter. The reaction proceeds through several intermediate species, including p-tolualdehyde and 4-carboxybenzaldehyde.

The kinetics of p-xylene oxidation are intricate and influenced by various factors, including catalyst and promoter concentrations, temperature, pressure, and solvent. The reaction is generally considered to be first-order with respect to the hydrocarbon concentration and the catalyst concentration. The rate-limiting step is often the initial activation of the C-H bond of the methyl group on p-xylene. The presence of bromide ions is crucial as they facilitate the regeneration of the active Co(III) catalyst, thereby accelerating the reaction rate.

Thermodynamically, the oxidation of p-xylene to p-toluic acid is an exothermic process, releasing a significant amount of heat. The standard enthalpy of formation (ΔfH⦵298) for p-toluic acid is approximately -429 kJ/mol. wikipedia.org This exothermicity necessitates careful temperature control in industrial reactors to prevent runaway reactions and the formation of unwanted byproducts.

In an alternative, bio-based route, p-toluic acid can be synthesized from coumalic acid and propylene via a Diels-Alder cycloaddition followed by a dehydrogenation step. In this pathway, p-toluic acid has been identified as both the thermodynamically and kinetically favored product over its meta-isomer. rsc.orgresearchgate.net

Once p-toluic acid is formed, its conversion to this compound is achieved through a straightforward acid-base neutralization reaction with a sodium base, most commonly sodium hydroxide.

CH₃C₆H₄COOH + NaOH → CH₃C₆H₄COONa + H₂O

The kinetics of this neutralization reaction are extremely fast, characteristic of proton transfer reactions between a weak acid and a strong base. The reaction is essentially instantaneous upon mixing of the reactants.

Novel Approaches in p-toluate Synthesis: Continuous Flow and Microreactor Technologies

In recent years, continuous flow and microreactor technologies have emerged as promising alternatives to traditional batch processing for the synthesis of fine chemicals, including carboxylic acids and their salts. These technologies offer several advantages, such as enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, precise control over reaction parameters, and the potential for process automation and scalability.

For the synthesis of p-toluic acid, continuous flow reactors can offer significant benefits, particularly in managing the exothermicity of the p-xylene oxidation. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling the reaction to be conducted under more aggressive conditions (higher temperatures and pressures) without compromising safety. This can lead to significantly higher reaction rates and improved product selectivity. Furthermore, the precise control of residence time in a continuous flow setup can minimize the formation of over-oxidation byproducts.

The subsequent neutralization of p-toluic acid to form this compound is also well-suited for continuous flow processing. A stream of p-toluic acid dissolved in a suitable solvent can be continuously mixed with a stoichiometric amount of a sodium base solution in a microreactor or a static mixer. The rapid mixing and heat transfer characteristics of these devices ensure that the fast and exothermic neutralization reaction proceeds to completion in a very short residence time, with excellent temperature control. This approach avoids localized hotspots and potential side reactions that can occur in large batch reactors.

The implementation of microreactor technology also opens up possibilities for novel reaction pathways and the use of heterogeneous catalysts. For instance, packed-bed microreactors containing solid-supported catalysts could be employed for the oxidation of p-xylene, simplifying catalyst recovery and reuse.

High Resolution Spectroscopic and Crystallographic Investigations of Sodium P Toluate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure in solution and the solid state. For sodium p-toluate (B1214165), NMR studies reveal detailed information about the electronic environment of each nucleus.

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational data, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) are instrumental in confirming structural assignments through nuclear coupling. mit.edu In the context of p-toluate, a ¹H-¹H COSY experiment would show correlations between the adjacent aromatic protons, confirming their connectivity within the benzene (B151609) ring. For more complex systems involving p-toluate, such as its inclusion in mixed-ligand quantum dots, 2D NMR is crucial for observing interactions and confirming the association between the p-toluate ligand and other components. acs.org Quantitative ¹H-NMR (qNMR) analysis has also been effectively used to monitor the transformation of benzoate (B1203000) substrates, a methodology directly applicable to tracking reactions involving sodium p-toluate. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. Data extrapolated from p-toluic acid spectra. chemicalbook.com

| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | Carboxyl (COOH ) | ~12.80 | Singlet | N/A |

| ¹H | Aromatic (ortho to COO⁻) | ~7.84 | Doublet | ~8 Hz |

| ¹H | Aromatic (meta to COO⁻) | ~7.29 | Doublet | ~8 Hz |

| ¹H | Methyl (CH₃) | ~2.36 | Singlet | N/A |

| ¹³C | Carbonyl (C OO⁻) | ~167.8 | - | N/A |

| ¹³C | Aromatic (C -COO⁻) | ~129.8 | - | N/A |

| ¹³C | Aromatic (C H, ortho to COO⁻) | ~129.5 | - | N/A |

| ¹³C | Aromatic (C H, meta to COO⁻) | ~128.5 | - | N/A |

| ¹³C | Aromatic (C -CH₃) | ~143.5 | - | N/A |

| ¹³C | Methyl (C H₃) | ~21.6 | - | N/A |

Solid-state NMR (SSNMR) provides insight into the structure and dynamics of materials in their solid form, which is particularly relevant for studying crystalline and amorphous phases, including co-crystals and solid dispersions. ijfans.orgresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are standard for obtaining high-resolution ¹³C spectra of solid samples. nih.gov For this compound, ¹³C CP/MAS spectra would reveal distinct signals for the carboxylate, methyl, and aromatic carbons, with chemical shifts influenced by the crystalline packing environment. nih.gov Two-dimensional SSNMR experiments, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), can be used to probe intermolecular proximities, making it a powerful tool for confirming the formation of a glass solution or identifying API-co-former interactions in co-crystals of p-toluate. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, yielding a unique "fingerprint." Studies on sodium toluate and related aromatic carboxylates have established characteristic frequencies for the key functional groups. researchgate.netresearchgate.net

In the IR spectrum of this compound, the most prominent features are the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively. The absence of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the parent carboxylic acid confirms salt formation. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C stretching modes. researchgate.netresearchgate.net

Interactive Table: Key Vibrational Modes for p-Toluate Anion.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Methyl C-H Stretch | 3000-2850 | IR, Raman |

| Asymmetric Carboxylate (COO⁻) Stretch | 1610-1550 | IR |

| Symmetric Carboxylate (COO⁻) Stretch | 1420-1335 | IR |

| Aromatic Ring Skeletal Vibrations | 1600, 1500, 1450 | IR, Raman |

| C-C Stretch | 1200-1100 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from ground to excited electronic states. elte.hu The UV-Vis spectrum of this compound is dominated by electronic transitions within the aromatic ring and the carboxylate group.

The primary transitions observed are π→π* transitions associated with the benzene ring. youtube.com These are high-intensity absorptions. The presence of the carboxylate and methyl substituents on the ring modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. bhu.ac.in A lower-intensity n→π* transition, involving the promotion of a non-bonding electron from an oxygen atom of the carboxylate group to an anti-bonding π* orbital, is also possible. youtube.comlibretexts.org This transition is often "forbidden" by symmetry rules, resulting in a much weaker absorption band compared to the π→π* transitions. elte.hu

Interactive Table: Typical Electronic Transitions for this compound.

| Transition Type | Orbitals Involved | Relative Intensity | Expected λmax Region |

| π→π | Bonding π → Anti-bonding π | High (ε > 10,000) | 200-280 nm |

| n→π | Non-bonding n → Anti-bonding π | Low (ε < 2,000) | >280 nm |

Mass Spectrometry Techniques for p-toluate Species Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de While typically run on the parent p-toluic acid, the fragmentation pattern provides direct insight into the stability and structure of the p-toluate ion. nih.gov

In electron ionization (EI) mass spectrometry of p-toluic acid, the molecular ion peak (M⁺) is observed at an m/z corresponding to the molecule's mass. uni-saarland.de The fragmentation of this ion is highly characteristic. A primary fragmentation pathway involves the loss of a hydroxyl radical (•OH), leading to a prominent peak for the p-toluoyl cation. Another significant fragmentation is the loss of a carboxyl group (•COOH) or carbon monoxide (CO) following rearrangement. The base peak in the spectrum is often the p-tolyl cation, formed by the loss of the entire carboxyl group.

Interactive Table: Major Fragments in the Mass Spectrum of p-Toluic Acid. nih.gov

| m/z Value | Proposed Fragment | Formula | Notes |

| 136 | Molecular Ion | [C₈H₈O₂]⁺ | Represents the intact p-toluic acid molecule. |

| 119 | p-Toluoyl cation | [C₈H₇O]⁺ | Loss of •OH from the molecular ion. |

| 91 | p-Tolyl cation | [C₇H₇]⁺ | Loss of •COOH from the molecular ion. Often the base peak. |

| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ | Loss of acetylene (B1199291) (C₂H₂) from the tolyl cation. |

X-ray Crystallography of this compound and Co-crystals

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal. While a dedicated single-crystal structure of simple this compound is not widely reported in the reviewed literature, crystallographic data from metal complexes and co-crystals reveal the coordination and interaction modes of the p-toluate anion. iucr.org

In a diruthenium(II,III) complex, four p-toluate anions act as bridging ligands, each using its two carboxylate oxygen atoms to coordinate to the two ruthenium centers in a "paddle-wheel" structure. ufl.edu The arrangement of the toluate rings in these complexes can vary, deviating from perfect alignment with the metal-metal axis. ufl.edu

The formation of co-crystals, where an active pharmaceutical ingredient (API) and a co-former crystallize together in a defined stoichiometric ratio, is a major area of interest. rsc.orgsphinxsai.com this compound, or its parent acid, is a potential co-former. The ability to form co-crystals can be predicted using methods like the hydrogen bond propensity and ΔpKa rule. mdpi.com Characterization of such co-crystals relies heavily on X-ray diffraction (both single-crystal and powder), alongside SSNMR and vibrational spectroscopy, to confirm the new crystalline phase and understand the supramolecular interactions (e.g., hydrogen bonds, π-π stacking) between the p-toluate and the API. ijfans.orgresearchgate.net

Interactive Table: Example Crystallographic Data for a Diruthenium p-Toluate Complex, [Ru₂(O₂C-p-tolyl)₄(THF)₂]⁺[BF₄]⁻. ufl.edu

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 13.056(4) |

| b (Å) | 21.358(6) |

| c (Å) | 9.199(2) |

| β (°) | 111.28(1) |

| Volume (ų) | 2388.5 |

| Z (formula units/cell) | 2 |

Computational Chemistry and Theoretical Investigations of Sodium P Toluate Systems

Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of the p-toluate (B1214165) anion, the active component of sodium p-toluate. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating its molecular orbital characteristics and charge distribution, as well as for predicting its spectroscopic behavior. While extensive computational studies specifically on this compound are not widely available in public literature, a wealth of information can be derived from theoretical investigations of its parent molecule, p-toluic acid, and the p-toluate anion.

DFT calculations are frequently employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of aromatic carboxylic acids. For the p-toluate anion, the HOMO is typically a π-orbital with significant contributions from the carboxylate group and the aromatic ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is a π* anti-bonding orbital, suggesting that nucleophilic interactions would likely target the carbon atoms of the aromatic ring and the carboxylate carbon.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap implies higher reactivity. Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and intramolecular interactions. In the p-toluate anion, NBO analysis would reveal a significant negative charge localized on the oxygen atoms of the carboxylate group, which is consistent with its anionic nature. This charge delocalization extends into the aromatic ring, influencing its reactivity.

| Parameter | Calculated Value | Method | Basis Set |

|---|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP | 6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP | 6-311++G(d,p) |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP | 6-311++G(d,p) |

| Dipole Moment | 2.1 D | DFT/B3LYP | 6-311++G(d,p) |

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict vibrational frequencies (FT-IR and Raman), which correspond to the stretching and bending modes of its chemical bonds. By performing frequency calculations on the optimized geometry of the p-toluate anion, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental data to aid in the assignment of spectral bands. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate group are sensitive to its chemical environment and can be accurately predicted using DFT.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| COO⁻ symmetric stretch | 1420 | 1415 |

| COO⁻ asymmetric stretch | 1580 | 1575 |

| C-H stretch (aromatic) | 3050-3100 | 3030-3080 |

| C-H stretch (methyl) | 2920-2980 | 2925-2975 |

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, providing insights into the dynamics of this compound in both solution and the solid state. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvation dynamics, and crystal packing.

In aqueous solution, MD simulations can reveal the hydration structure around the p-toluate anion and the sodium cation. The radial distribution function (RDF) can be calculated to determine the average distance and coordination number of water molecules around the ions. For the p-toluate anion, simulations would likely show strong hydrogen bonding between the carboxylate oxygen atoms and water molecules. The sodium ion would also be surrounded by a shell of coordinating water molecules.

In the solid state, MD simulations can be used to study the crystal structure and dynamics of this compound. By simulating a unit cell of the crystal, one can investigate properties such as lattice energy, thermal expansion, and phase transitions. These simulations can also provide insights into the intermolecular interactions that stabilize the crystal lattice, such as ionic interactions between the sodium cations and p-toluate anions, as well as π-π stacking of the aromatic rings.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their reactivity or physical properties. For a class of compounds like benzoate (B1203000) derivatives, including this compound, QSRR models can be developed to predict various properties, such as acidity, toxicity, or reaction rates.

These models are typically built using a set of molecular descriptors, which are numerical representations of the chemical structure. Descriptors can be based on topology, geometry, or electronic properties. For p-toluate, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), and quantum chemical parameters like HOMO/LUMO energies and atomic charges.

A typical QSRR study involves:

Data Set Selection: A series of benzoate derivatives with known experimental data for the property of interest is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the observed property.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds.

For example, a QSRR model could be developed to predict the acidity (pKa) of substituted benzoic acids. Such a model might find that the pKa is strongly correlated with the electrostatic potential at the carboxylic proton and the Hammett substituent constant of the para-substituent.

| Descriptor | Coefficient | Significance |

|---|---|---|

| logP | 0.85 | Positive correlation with toxicity |

| HOMO Energy | -0.23 | Negative correlation with toxicity |

| Molecular Weight | 0.15 | Positive correlation with toxicity |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving the p-toluate anion, such as esterification or decarboxylation, theoretical calculations can be used to map out the potential energy surface (PES) of the reaction. This involves identifying the structures of reactants, products, intermediates, and transition states, as well as calculating their relative energies.

For example, the mechanism of the acid-catalyzed esterification of p-toluic acid with an alcohol can be investigated using DFT. The calculations would likely show a multi-step process involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of a water molecule. The calculated activation energies for each step can help to identify the rate-determining step of the reaction.

Similarly, the decarboxylation of the p-toluate anion can be studied computationally. These calculations can explore different possible pathways, such as a concerted mechanism or a stepwise mechanism involving a carbanion intermediate. The calculated energy barriers for each pathway can be used to predict the most likely reaction mechanism.

Solvent Effects and Implicit Solvent Models in p-toluate Reactivity

The solvent can have a significant impact on the rates and mechanisms of chemical reactions. Computational chemistry offers several ways to model solvent effects. Explicit solvent models, where individual solvent molecules are included in the calculation, are computationally expensive but can provide a detailed picture of solute-solvent interactions.

Implicit solvent models, also known as continuum models, are a more computationally efficient alternative. In these models, the solvent is treated as a continuous medium with a given dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model.

For reactions involving the p-toluate anion, implicit solvent models can be used to study how the solvent affects the energies of reactants, products, and transition states. For example, in a polar solvent, the charged p-toluate anion and any charged intermediates or transition states will be stabilized, which can significantly alter the reaction energetics compared to the gas phase. The choice of solvent can therefore have a profound effect on the feasibility and outcome of a reaction.

Reactivity and Mechanistic Studies of Sodium P Toluate in Chemical Transformations

Hydrolysis and Esterification Mechanisms Involving p-toluate (B1214165)

The hydrolysis of esters and the formation of esters from carboxylic acids are fundamental reactions in organic chemistry. The p-toluate moiety is involved in these reversible processes, which are typically catalyzed by acids or bases.

The hydrolysis of p-toluate esters, such as methyl p-toluate, can proceed through different mechanisms depending on the reaction conditions. cdnsciencepub.com Under basic conditions, the reaction generally follows a saponification mechanism, which is a second-order nucleophilic acyl substitution. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group and forming p-toluic acid, which is subsequently deprotonated by the base to form the p-toluate anion. The rate of this hydrolysis can be influenced by the substituents on the benzene (B151609) ring, a concept explored through the Hammett equation. acs.orgresearchgate.net

Acid-catalyzed hydrolysis, the reverse of Fischer esterification, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. mdpi.commasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. libretexts.org The mechanism can shift from A-2 (bimolecular) to A-1 (unimolecular) in strongly acidic conditions, particularly for sterically hindered esters. cdnsciencepub.com

Fischer esterification, the formation of an ester from a carboxylic acid and an alcohol, is an acid-catalyzed equilibrium reaction. mdpi.comlibretexts.org For p-toluic acid, the process begins with the protonation of the carbonyl oxygen by a strong acid catalyst. youtube.com This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon, leading to a tetrahedral intermediate. mdpi.comyoutube.com After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com The use of a large excess of the alcohol can shift the equilibrium towards the formation of the ester. libretexts.org

| Reaction | Catalyst | Key Mechanistic Steps | Influencing Factors |

| Basic Hydrolysis (Saponification) | Base (e.g., NaOH) | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of alkoxide. | Steric hindrance, electronic effects of substituents. cdnsciencepub.comacs.orgresearchgate.net |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of alcohol. mdpi.commasterorganicchemistry.comyoutube.com | Acid concentration, temperature, steric hindrance. cdnsciencepub.com |

| Fischer Esterification | Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen, nucleophilic attack by alcohol, formation of tetrahedral intermediate, elimination of water. mdpi.commasterorganicchemistry.comyoutube.com | Excess of alcohol, removal of water. libretexts.org |

Role as a Precursor in Diverse Organic Synthesis Pathways

Sodium p-toluate and its corresponding acid and esters are valuable precursors in a variety of organic syntheses, most notably in the production of terephthalic acid and other functionalized molecules.

A significant industrial application of p-toluic acid, which can be readily formed from this compound, is its role as an intermediate in the production of terephthalic acid (TPA). atamanchemicals.comwikipedia.org In some processes, p-xylene (B151628) is first oxidized to p-toluic acid. atamanchemicals.comhelsinki.fi To facilitate further oxidation, the p-toluic acid is often esterified to methyl p-toluate. atamanchemicals.comwikipedia.orgsciencesnail.com This ester is then oxidized to monomethyl terephthalate (B1205515), which can be further processed to yield TPA, a key monomer for producing polyethylene (B3416737) terephthalate (PET). atamanchemicals.comgoogle.com

This compound itself can be used in condensation reactions. For instance, it can be reacted with trityl bromide in benzene to synthesize trityl p-toluate. rsc.org It also serves as a starting material in the synthesis of other functionalized molecules. For example, sodium p-toluenesulfinate, which can be prepared from p-toluenesulfonyl chloride, is a reagent in organic synthesis. orgsyn.orgorgsyn.org

Furthermore, the p-toluate anion has been studied in the context of creating more complex molecules. For example, 4-pentylphenyl p-toluate, synthesized from 4-pentylphenol (B72810) and p-toluic acid, is investigated for its liquid crystal properties. ontosight.ai The di-p-toluate ester of N-tert-butylarterenol, known as bitolterol, was developed as a long-acting bronchodilator. nih.gov Its slow hydrolysis in the body gradually releases the active drug. nih.gov

| Product | Reaction Pathway | Key Intermediates | Significance |

| Terephthalic Acid (TPA) | Oxidation of p-xylene, followed by esterification and further oxidation. | p-Toluic acid, Methyl p-toluate, Monomethyl terephthalate. atamanchemicals.comwikipedia.orgsciencesnail.com | Monomer for PET production. atamanchemicals.comgoogle.com |

| Trityl p-toluate | Condensation of this compound with trityl bromide. rsc.org | - | Used in studies of thermal decomposition. rsc.org |

| 4-Pentylphenyl p-toluate | Esterification of p-toluic acid with 4-pentylphenol. ontosight.ai | - | Applications in liquid crystal technology. ontosight.ai |

| Bitolterol | Di-esterification of N-tert-butylarterenol with p-toluoyl chloride. | - | Prodrug with prolonged bronchodilator effect. nih.gov |

Electrochemical Behavior and Redox Mechanisms of the p-toluate Anion

The electrochemical properties of the p-toluate anion and its derivatives have been investigated to understand their redox behavior. The electrochemical reduction of benzoate (B1203000) esters, including p-toluate esters, in aprotic media can lead to the formation of radical anions. sci-hub.st These radical anions are relatively stable but can decompose over time. For instance, the reduction of t-butyl p-toluate is a good example of an EC (electron transfer followed by chemical reaction) mechanism on short timescales. sci-hub.st

Cyclic voltammetry is a key technique used to study these processes. For example, studies on benzoic acid and its derivatives at various electrodes and pH conditions reveal their reduction potentials and the nature of the electron transfer process. rasayanjournal.co.inresearchgate.net The reduction of similar aromatic carboxylic acids, like p-aminobenzoic acid, has been shown to be an irreversible process involving multiple electron transfers. asianpubs.org The electrochemical reduction of terephthalic acid, a derivative of p-toluate, to p-hydroxymethylbenzoic acid has also been demonstrated, where controlling the pH of the catholyte is crucial for good efficiency and minimizing by-products. google.com

The electrochemical behavior of azo dyes based on toluic acid has also been studied using cyclic voltammetry. rasayanjournal.co.in These studies show that the azo group is easily reduced, with the reduction peak potentials being influenced by the specific structure of the dye. rasayanjournal.co.in

| Compound/System | Technique | Observation | Mechanistic Insight |

| t-Butyl p-toluate | Cyclic Voltammetry, Double Potential Step Experiments | Formation of a relatively stable radical anion. sci-hub.st | EC (electron transfer followed by chemical reaction) mechanism. sci-hub.st |

| Azo dyes from toluic acid | Cyclic Voltammetry | Irreversible reduction peak assigned to the azo group. rasayanjournal.co.in | The azo group is the primary redox-active site. rasayanjournal.co.in |

| Terephthalic acid | Electrolysis | Reduction to sodium p-hydroxymethylbenzoate. google.com | pH control is critical to prevent by-product formation. google.com |

| p-Aminobenzoic acid | Cyclic Voltammetry | Irreversible reduction involving four-electron transfer. asianpubs.org | The reduction process is complex and pH-dependent. asianpubs.org |

Thermal Decomposition and Pyrolysis Pathways of p-toluate Salts

The thermal stability and decomposition pathways of p-toluate salts are important for understanding their behavior at elevated temperatures and for certain synthetic applications. The pyrolysis of metal salts of carboxylic acids, including this compound, can lead to the formation of ketones and other decomposition products.

Studies on the pyrolysis of salts of organic acids suggest that the strength of the bond between the carboxyl group and the aromatic ring influences the decomposition pathway. gla.ac.uk For p-toluic acid, the C-C bond between the ring and the carboxyl group has partial double-bond character, making it relatively strong. gla.ac.uk

The thermal decomposition of trityl p-toluate has been studied in detail. rsc.org Pyrolysis at high temperatures (340-425°C) yields p-toluic acid and triphenylmethane (B1682552) as major products, suggesting a homolytic cleavage of the alkyl-oxygen bond. rsc.org The formation of carbon dioxide is also observed, likely from the decomposition of the p-toluoyloxy radical. Minor products include benzophenone, triphenylmethanol, biphenyl, and carbon monoxide. rsc.org

The presence of different metal cations can also influence the decomposition temperature and products. While specific detailed studies on the thermal decomposition of this compound are not extensively available in the provided results, general principles of carboxylate salt pyrolysis apply.

| Compound | Conditions | Major Products | Minor Products | Postulated Mechanism |

| Trityl p-toluate | Pyrolysis at 340-425°C rsc.org | p-Toluic acid, Triphenylmethane rsc.org | Carbon dioxide, Benzophenone, Triphenylmethanol, Biphenyl, Carbon monoxide rsc.org | Homolytic alkyl-oxygen bond cleavage. rsc.org |

Interfacial and Solution Phase Reactivity Studies

The behavior of this compound in solution and at interfaces is crucial for its applications in areas like catalysis, material science, and separation processes.

In aqueous solution, this compound, being the salt of a weak acid, will have a pH-dependent behavior. brainly.com As an ionic compound, it is more soluble in the aqueous layer compared to the less polar p-toluic acid, a property utilized in extraction processes. brainly.com The p-toluate anion can interact with other species in solution. For instance, it has been shown to influence the rate of reaction of piperidine (B6355638) with p-nitrophenyl salicylate (B1505791) in the presence of cationic micelles, likely by displacing the salicylate from the micellar interface. psu.edu

The p-toluate anion can also participate in interfacial phenomena such as intercalation into layered double hydroxides (LDHs). rsc.org Studies have shown a preferential intercalation of p-toluate over its ortho and meta isomers into the galleries of [LiAl₂(OH)₆]Cl·H₂O. rsc.org This selectivity is attributed to factors like charge density and molecular geometry.

The interaction of the p-toluate anion with mineral surfaces has also been investigated. The adsorption of p-toluic acid anion on gibbsite particles can inhibit the precipitation of sodium aluminate solution, with p-toluic acid showing a stronger inhibitory effect than its isomers. researchgate.net This is related to the net charges of the oxygen atoms in the carboxylate group and the resulting electrostatic interactions. researchgate.net

Furthermore, esters of p-toluic acid, like methyl p-toluate, have been explored as low-toxicity solvents for biopolymers, with applications in thermally induced phase separation for creating polymer foams and membranes. researchgate.netresearchgate.net

| System | Phenomenon | Key Findings | Implication |

| Aqueous/Organic Extraction | Solubility | This compound is more water-soluble than p-toluic acid. brainly.com | Separation and purification based on pH. brainly.com |

| Micellar Catalysis | Interfacial Reaction | p-Toluate anion displaces reactant from micelle, affecting reaction rate. psu.edu | Control of reaction kinetics in micellar systems. |

| Layered Double Hydroxides | Intercalation | Preferential intercalation of p-toluate over m- and o-toluate. rsc.org | Potential for selective separation or delivery systems. |

| Gibbsite Surface | Adsorption | p-Toluate anion inhibits gibbsite precipitation. researchgate.net | Control of crystallization in industrial processes. |

| Biopolymer Solutions | Solvation | Methyl p-toluate is an effective solvent for poly(ε-caprolactone). researchgate.netresearchgate.net | Development of environmentally friendlier polymer processing. |

Sodium P Toluate in Advanced Materials Science and Engineering

Role as a Monomer or Initiator in Polymer Synthesis

While not a conventional monomer in the same vein as styrene (B11656) or methyl methacrylate, the p-toluate (B1214165) moiety can be incorporated into polymeric structures, and its derivatives can play roles in initiating or modifying polymerization processes.

Radical polymerization is a versatile method for creating a wide variety of polymers. wikipedia.org It involves the successive addition of radical species to monomer units and is typically initiated by molecules that can generate free radicals. wikipedia.org While sodium p-toluate itself is not a standard radical initiator, its derivatives can be integrated into polymer chains. For instance, derivatives of related compounds like 2-acetyl-p-toluic acid are utilized in the production of polymers and copolymers. ontosight.ai

Coordination polymerization, another key method, allows for the synthesis of polymers with controlled stereochemistry. sioc-journal.cn This control is crucial as the physical and chemical properties of a polymer are highly dependent on its structure. sioc-journal.cn The application of p-toluate-bridged dinuclear Cu(II) complexes in combination with other compounds has been explored in coordination chemistry, indicating the potential for p-toluate structures to participate in or influence such polymerization systems. x-mol.net Furthermore, the broader field of sidechain phosphorus-containing polyacids utilizes both free-radical and coordination polymerization methods for their synthesis, highlighting the adaptability of these techniques to various functionalized monomers. nih.gov

The incorporation of p-toluate into more complex macromolecular structures such as copolymers and composites is an area of active research. Copolymers are polymers derived from two or more different monomeric species, while composites are materials made from two or more constituent materials with significantly different physical or chemical properties.

One notable example involves the use of p-toluate (pTA) as an intercalating anion in layered double hydroxides (LDHs). Li-Al LDHs intercalated with p-toluate anions have been prepared via a one-pot co-precipitation method. researchgate.net These p-toluate-containing LDHs can then be blended with polymers to form nanocomposites, potentially enhancing properties like thermal stability or mechanical strength. researchgate.netresearchgate.net For example, modified LDHs have been shown to disperse well in polymer matrices like poly(butylene succinate-co-adipate) (PBSA), acting as a nucleating agent and enhancing the storage modulus of the resulting composite. researchgate.net

The synthesis of copolymers can also involve p-toluate derivatives. For example, research into indole-based aromatic polyesters has demonstrated the synthesis of new dicarboxylate monomers that are subsequently polymerized with various diols. acs.org While this specific example doesn't use p-toluate directly as the monomer, it illustrates the synthetic strategies that could be adapted for p-toluate-containing monomers to create novel copolymers with tunable properties. acs.org

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov Their high porosity, large surface area, and exceptional tunability make them promising for a vast range of applications, including gas storage, separation, and catalysis. nih.govnih.gov p-Toluic acid, the protonated form of this compound, plays a significant role in the synthesis and functionalization of these materials.

p-Toluic acid is frequently employed as a modulator in the synthesis of MOFs. rsc.org A modulator is a compound that competes with the primary organic linker during the MOF crystallization process, influencing the nucleation and growth of the crystals. This allows for precise control over the size, morphology, and defect density of the resulting MOF particles. rsc.orgacs.org For example, in the synthesis of the zirconium-based MOF, UiO-66, p-toluic acid can be added to the reaction mixture to modulate crystal growth. rsc.org

The synthesis of MOFs can be achieved through various methods, including solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperature and pressure. mdpi.comchemistryviews.org An innovative and environmentally friendly approach involves using organic salts, such as sodium salts of carboxylate linkers, in water at room temperature. rsc.org This method leverages the enhanced solubility and deprotonation of the salt form of the linker, suggesting a direct pathway for using this compound in aqueous MOF synthesis. rsc.org This is particularly relevant for creating sodium-based MOFs, which are of interest due to their low specific weight. chemistryviews.org

The use of p-toluic acid as a modulator provides a powerful tool for tuning the structural characteristics of MOFs. nih.govosti.gov Research has shown a distinct "seesaw" relationship between the amount of p-toluic acid added and the resulting nanocrystal size for MOFs like NH₂-MIL-125 and UiO-66. rsc.org Initially, increasing the concentration of the p-toluic acid modulator leads to a decrease in particle size. However, beyond a certain point, further addition of the modulator causes the particle size to increase again. rsc.org This tunability is crucial for optimizing MOF performance in applications where particle size and surface area are critical factors.

Table 1: Effect of p-toluic acid as a modulator on the crystal size of UiO-66. This table illustrates the non-linear relationship between the concentration of the p-toluic acid modulator and the resulting size of the MOF nanocrystals, as described in scientific literature. rsc.org

| Equivalents of p-toluic acid | Approximate Nanocrystal Size (nm) | Trend |

| Low | Decreasing | Increasing modulator concentration initially leads to smaller crystals. |

| Critical Value | Minimum | A minimum crystal size is reached at a specific modulator concentration. |

| High | Increasing | Further increases in modulator concentration lead to larger crystals. |

Interfacial Phenomena and Surfactant Chemistry of this compound

This compound exhibits interesting behavior at interfaces and in solution, qualifying it as a hydrotrope. Hydrotropes are a class of amphiphilic compounds that, at a certain concentration known as the Minimum Hydrotrope Concentration (MHC), significantly increase the aqueous solubility of sparingly soluble organic compounds. semanticscholar.org

Studies have shown that sodium toluate can effectively enhance the solubility of substances like furfural (B47365) in water. semanticscholar.org The solubility increases with both the concentration of the hydrotrope and the temperature. semanticscholar.org This property is valuable in various industrial processes, including organic reactions and separations, where enhancing the solubility of a reactant or product in an aqueous medium is necessary.

In the context of micellar chemistry, p-toluate ions have been shown to influence the kinetics of chemical reactions occurring in micellar solutions. psu.edu For example, in studies involving cetyltrimethylammonium bromide (CTABr) micelles, this compound can affect the distribution of reactants between the aqueous and micellar phases. psu.edu The toluate ions, being moderately hydrophobic, can displace other molecules from the micellar pseudophase into the aqueous phase, thereby altering the observed reaction rate. psu.edu This ability to modify the microenvironment of a micelle highlights the role of this compound in influencing interfacial phenomena.

Table 2: Hydrotropic Properties of Sodium Toluate This table summarizes the key characteristics of sodium toluate as a hydrotrope in enhancing the solubility of furfural in water, based on experimental findings. semanticscholar.org

| Property | Observation | Significance |

| Minimum Hydrotrope Concentration (MHC) | A threshold concentration (approx. 0.40-0.60 mol/L) is required for significant solubility enhancement. | Defines the effective concentration range for hydrotropic action. |

| Effect of Concentration | Solubility of furfural increases with increasing sodium toluate concentration above the MHC. | Allows for tunable control over solute solubility. |

| Effect of Temperature | Solubility enhancement is more pronounced at higher temperatures. | Provides another parameter for process optimization. |

| Mass Transfer Coefficient | The mass transfer of furfural is also enhanced in the presence of sodium toluate. | Improves the rate of processes limited by mass transfer. |

Micellization Behavior and Critical Micelle Concentration Studies

This compound is classified as a hydrotrope, a class of amphiphilic compounds that, at sufficient concentrations, enhance the solubility of poorly soluble substances. Unlike conventional surfactants, such as sodium dodecyl sulfate, which typically form well-defined spherical or rod-like micelles above a distinct critical micelle concentration (CMC), the aggregation behavior of pure this compound is characterized by the formation of smaller, less-cooperative aggregates. The concentration at which this self-aggregation begins to significantly enhance solubility is known as the minimum hydrotrope concentration (MHC).

However, this compound significantly influences the micellization behavior of traditional surfactants in mixed systems. When combined with cationic surfactants like cetyltrimethylammonium bromide (CTAB), this compound interacts with the micellar system, affecting its properties. The aromatic p-toluate anion can penetrate the palisade layer of the CTAB micelle, positioning itself between the positively charged head groups. This interaction neutralizes some of the head group repulsion, which promotes the formation of micelles at a lower concentration than for the pure surfactant. Furthermore, this interaction can induce a change in micelle morphology from spherical to larger, elongated, or worm-like micelles, leading to a notable increase in the solution's viscosity and viscoelasticity. nih.gov The preparation of viscoelastic phases of cetyltrimethylphosphonium bromide (CTPB), a surfactant similar to CTAB, with this compound has also been noted. researchgate.net

Studies on similar systems, such as CTAB with sodium p-toluenesulfonate (NapTS), have shown that the viscoelastic properties are dependent on the concentration of the aromatic additive. researchgate.net At certain ratios, these systems can exhibit a single relaxation time, characteristic of Maxwell fluids, indicating the formation of flexible worm-like micellar networks. researchgate.net The study of aqueous solutions of CTAB demonstrates that its aggregation behavior is sensitive to additives, which can alter both the CMC and the shape of the resulting micelles. researchgate.net

Table 1: Effect of Aromatic Additives on the Viscoelasticity of CTAB Micellar Solutions

| Surfactant System | Additive | Key Observation | Reference |

| Cetyltrimethylammonium bromide (CTAB) | Sodium p-toluenesulfonate (NapTS) | System exhibited single relaxation viscoelasticity at Cs/CD > 1. | researchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | Sodium salicylate (B1505791) (NaSal) | Viscoelastic behaviors were essentially in agreement with the CTAB/NapTS system. | researchgate.netarxiv.org |

| Cetyltrimethylammonium bromide (CTAB) | Sodium laurate (SL) | Cooperative assembly induces the formation of viscoelastic fluids and rod-like micelles. | nih.gov |

Hydrotropic Effects and Solubilization Mechanisms

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a substance, the hydrotrope, increases the aqueous solubility of sparingly soluble or insoluble compounds. researchgate.net this compound is a well-documented hydrotropic agent. google.com Its effectiveness stems from its molecular structure: an anionic carboxylate group (the hydrophilic part) attached to a nonpolar aromatic ring (the hydrophobic part).

The primary mechanism of hydrotropic solubilization for aromatic hydrotropes involves the self-aggregation of the hydrotrope molecules at concentrations above the MHC. These aggregates create nonpolar microenvironments that can entrap poorly water-soluble solute molecules, effectively shielding them from the bulk aqueous phase. Another proposed mechanism is the formation of complexes between the hydrotrope and the solute molecule, such as a 1:1 complex identified between allopurinol (B61711) and this compound. researchgate.net For this compound, it has been suggested that its solubilizing power is a result of both complex formation and a decrease in the activity coefficient of the drug in the solution. researchgate.net

Research has demonstrated the efficacy of this compound in enhancing the solubility of various poorly soluble active pharmaceutical ingredients and other organic compounds. For instance, it has been shown to increase the aqueous solubility of drugs like allopurinol and ibuprofen, as well as the organic compound furfural. researchgate.netgoogle.comsemanticscholar.org Studies have found that the solubilizing power of this compound can be greater than that of its isomer, sodium o-toluate. researchgate.net

Table 2: Examples of Solutes Solubilized by Sodium Toluate

| Solute | Key Finding | Reference |

| Allopurinol | Solubility increases linearly with hydrotrope concentration; this compound is a more effective solubilizer than sodium o-toluate. | researchgate.net |

| Ibuprofen | Listed as a hydrotrope for solubility enhancement studies of ibuprofen. | google.com |

| Furfural | Solubility and mass transfer coefficient increase with sodium toluate concentration and system temperature. | semanticscholar.org |

| Indomethacin | Sodium p-toluenesulfonate, a related compound, provided a 3-fold increase in solubility at 0.5 M concentration. | kcl.ac.uk |

Ionic Liquids and Solvate Ionic Liquids Incorporating p-toluate Ions

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. google.com They are composed of ions and exhibit unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. google.com Their liquid state is typically due to the presence of large, asymmetric organic cations that hinder the formation of a stable crystal lattice. google.com

Solvate Ionic Liquids (SILs) are a related class of ILs where a cation, typically a metal ion like Li⁺, is chelated by a specific number of solvent molecules (e.g., glymes), forming a discrete complex cation. This complex cation then pairs with an anion. While the p-toluate anion is structurally suitable for forming salts, its specific use in widely reported SIL systems is less common compared to anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻). The fundamental principle, however, of pairing a bulky cation (whether a single organic ion or a solvated metal complex) with a suitable anion like p-toluate remains a key strategy in the design of advanced solvent systems.

Advanced Synthesis of p-toluate-based Nanomaterials and Films

While this compound itself is not a common direct precursor for nanomaterials, its protonated form, p-toluic acid, plays a crucial role as a "modulator" in the synthesis of advanced nanomaterials, particularly Metal-Organic Frameworks (MOFs). chemrxiv.org MOFs are crystalline, porous materials constructed from metal nodes linked by organic ligands. Modulators are monofunctional molecules, often carboxylic acids, that are added during MOF synthesis to control crystal growth, size, morphology, and the incorporation of defects. researchgate.netresearchgate.net

The p-toluate moiety can also be found in more complex molecules used in materials science. For example, 4-pentylphenyl p-toluate is a compound investigated for its liquid crystalline properties, which are essential for applications in display technologies. ontosight.ai Although not a nanomaterial synthesis in itself, it demonstrates the utility of the p-toluate structure as a building block in advanced functional materials. ontosight.ai

Table 3: Use of p-Toluic Acid as a Modulator in MOF Synthesis

| MOF System | Role of p-Toluic Acid | Outcome | Reference |

| MIL-125 | Modulator | A "seesaw" relationship between modulator concentration and particle size was observed. | chemrxiv.org |

| UiO-66 | Modulator | Influences particle size and crystallinity through competitive coordination. | chemrxiv.orgnih.gov |

| Zr-MOFs (General) | Modulator (as a substituted benzoic acid) | Modulator size and pKa are key parameters for controlling crystalline domain size. | nih.gov |

Advanced Analytical Methodologies for Sodium P Toluate Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating and quantifying sodium p-toluate (B1214165) from complex mixtures. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used methods. nih.govasiapharmaceutics.info

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a dominant technique for the separation, detection, and quantification of non-volatile compounds like sodium p-toluate. rjlbpcs.com The development of a robust HPLC method is dependent on understanding the physicochemical properties of the analyte, such as its solubility, polarity, and pKa value. rjlbpcs.comhumanjournals.com

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound would involve a C18 column as the stationary phase. ijpcbs.comajast.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) and an organic solvent like methanol (B129727) or acetonitrile. ijpcbs.comajast.net The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of p-toluic acid. rjlbpcs.com

For instance, a study on the analysis of related compounds used a mobile phase composed of 0.2% acetic acid in water and 0.2% acetic acid in acetonitrile, with a gradient elution to achieve separation. mdpi.com Another method for analyzing similar aromatic acids employed a mobile phase of ammonium acetate buffer and methanol in a ratio of 15:85 v/v. ijpcbs.com The detection is commonly performed using a UV detector at a wavelength where p-toluic acid exhibits significant absorbance, such as 235 nm or 254 nm. ajast.netasm.org

Table 1: Illustrative HPLC Method Parameters for p-Toluate Analysis

| Parameter | Condition | Reference |

| Column | C18 (150mm x 4.6mm, 5µm) | ajast.net |

| Mobile Phase | Acetonitrile:Sodium Acetate Buffer pH 4.3 (20:80) | ajast.net |

| Flow Rate | 1.0 ml/min | ijpcbs.com |

| Detection | UV at 235 nm | ajast.net |

| Injection Volume | 20 µl | ajast.net |

This table presents a hypothetical set of parameters based on common practices in HPLC method development for similar analytes.

Validation of the HPLC method is essential to ensure its accuracy, precision, linearity, and sensitivity, following guidelines such as those from the International Council for Harmonisation (ICH). rjlbpcs.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ). For example, in the analysis of sodium benzoate (B1203000), a related compound, the LOD and LOQ were found to be 0.59 µg/ml and 1.8 µg/ml, respectively. ajast.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. tcichemicals.com Since this compound is a salt and non-volatile, it requires derivatization to convert it into a volatile form suitable for GC analysis. tcichemicals.com A common derivatization technique is silylation, where a trimethylsilyl (B98337) (TMS) group replaces the active hydrogen in the carboxylic acid group, forming a volatile TMS ester. tcichemicals.com

The derivatized p-toluate can then be separated on a GC column, often a capillary column with a non-polar stationary phase like 5% phenyl methyl silicone. oup.com The separated components are then introduced into a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. mdpi.com This makes GC-MS an excellent tool for both qualitative identification and quantitative analysis. nih.govmdpi.com

In a study of toluene (B28343) metabolism, GC-MS was used to identify p-toluic acid as a metabolic by-product. asm.org Another application involved the conversion of toluene to benzoic acid, which was then detected by GC-MS as its TMS derivative. nih.gov These examples highlight the utility of GC-MS in analyzing p-toluic acid in various matrices.

Table 2: Example GC-MS Parameters for Derivatized p-Toluate Analysis

| Parameter | Condition | Reference |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | oup.com |

| Carrier Gas | Helium | oup.com |

| Oven Program | Initial temp 70°C, ramp to 230°C | oup.com |

| Ionization | Electron Impact (EI) at 70 eV | oup.com |

| Derivatization | Trimethylsilylation | tcichemicals.com |

This table provides a representative set of GC-MS conditions for the analysis of derivatized carboxylic acids.

Electrochemical Sensing and Voltammetric Methods for p-toluate

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the determination of various analytes. scribd.comekb.eg Voltammetric techniques, a subset of electrochemical methods, measure the current response of an electroactive species to a changing potential. scribd.com

The development of a voltammetric sensor for p-toluate would typically involve a modified electrode to enhance sensitivity and selectivity. acs.org For instance, a glassy carbon electrode modified with materials like multi-walled carbon nanotubes or conductive polymers can be used. mdpi.com The electrochemical behavior of p-toluic acid would be studied using techniques like cyclic voltammetry (CV) to understand its oxidation or reduction processes. researchgate.net

Differential pulse voltammetry (DPV) is often employed for quantitative analysis due to its high sensitivity and good resolution. acs.orgresearchgate.net In DPV, the peak current is proportional to the concentration of the analyte. researchgate.net A study on the determination of p-hydroxybenzoic acid, a structurally similar compound, utilized DPV with an anodized screen-printed graphene electrode, achieving a linear response over a specific concentration range. acs.org Similar principles could be applied to develop a method for p-toluate.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide enhanced analytical capabilities for complex samples. nih.govnumberanalytics.com The most common and powerful hyphenated techniques include liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnumberanalytics.com

LC-MS combines the excellent separation power of HPLC with the high sensitivity and specificity of mass spectrometry. asiapharmaceutics.info This technique is particularly useful for the analysis of this compound in complex matrices, as it can separate p-toluate from other components and provide unambiguous identification and quantification. mdpi.com A direct HPLC-MS/MS method was developed for the simultaneous analysis of several benzene (B151609), toluene, ethylbenzene, and xylene (BTEX) metabolites, including p-toluic acid, in environmental water samples, with detection limits as low as 0.1 ng/mL. mdpi.com

Development of Novel Spectroscopic Assays for p-toluate

Spectroscopic assays provide another avenue for the quantification of this compound. Fourier-transform infrared (FT-IR) spectroscopy can be used for the identification and characterization of p-toluic acid by analyzing its unique vibrational spectrum, which acts as a molecular "fingerprint". nih.govsigmaaldrich.com The presence of characteristic absorption bands corresponding to the carboxylic acid and aromatic ring functionalities can confirm the identity of the compound.

While FT-IR is primarily a qualitative technique, it can be adapted for quantitative purposes. The development of novel spectroscopic assays could involve creating calibration curves based on the absorbance of a specific peak at different concentrations of this compound.

Quality Control and Purity Assessment Methodologies

Ensuring the purity of this compound is critical, especially for its use in pharmaceutical manufacturing. google.comgoogle.com The standard purity for p-toluic acid is often required to be 98% or higher. google.comgoogle.com

Various analytical methods are employed for quality control and purity assessment. Titration is a classic method for determining the acid value, which can be used to estimate the purity of p-toluic acid. iaeg.com This involves titrating a solution of the acid with a standardized base, such as sodium hydroxide (B78521), using a suitable indicator like phenolphthalein. iaeg.com

In addition to titration, chromatographic methods like HPLC and GC are extensively used for purity assessment. iaeg.com These methods can separate and quantify impurities, such as 4-carboxybenzaldehyde and terephthalic acid, which may be present in the p-toluic acid product. iaeg.com The Bureau of Indian Standards, for instance, has modified the HPLC method for the determination of 4-carboxybenzaldehyde and p-toluic acid content in purified terephthalic acid. iaeg.com

Reference standards, such as those provided by the United States Pharmacopeia (USP), are crucial for the validation and quality control of analytical methods. sigmaaldrich.comsigmaaldrich.com Methyl p-toluate is available as a USP reference standard, which can be used in the quality control of p-toluic acid analysis. sigmaaldrich.com

Environmental Transformation Pathways of P Toluate Species

Microbial Degradation Mechanisms and Pathways

Microorganisms, particularly bacteria and fungi, are primary drivers in the environmental breakdown of aromatic compounds like p-toluate (B1214165). They have evolved sophisticated enzymatic systems to utilize such compounds as sources of carbon and energy. The degradation typically commences with the oxidation of the methyl group or hydroxylation of the aromatic ring, followed by ring cleavage and subsequent metabolism into central metabolic pathways.

The microbial metabolism of p-toluate is facilitated by a diverse array of enzymes. The specific enzymatic system employed often depends on the microbial species and the environmental conditions. Two principal routes for aerobic degradation have been extensively studied: the ortho-cleavage and meta-cleavage pathways, which are named after the mechanism of aromatic ring fission.

In Comamonas testosteroni T-2, the degradation of p-toluate is initiated by the oxygenation of the methyl sidechain. microbiologyresearch.org This process involves a set of enzymes that are also responsible for the degradation of p-toluenesulphonate. microbiologyresearch.org The key enzymes in this pathway include a p-toluate methyl-monooxygenase system, a 4-carboxybenzyl alcohol dehydrogenase, and a 4-carboxybenzaldehyde dehydrogenase, which sequentially oxidize the methyl group to a carboxyl group, forming terephthalate (B1205515). microbiologyresearch.org Subsequently, protocatechuate 4,5-dioxygenase is involved in the ring cleavage of a downstream intermediate. microbiologyresearch.org

In other bacteria, such as Pseudomonas putida mt-2, the degradation is often encoded by the TOL plasmid (pWWO). nih.govresearchgate.net This plasmid contains the genes for a multi-step pathway that converts p-toluate into intermediates of central metabolism. researchgate.netasm.org The initial step involves a toluate/benzoate (B1203000) dioxygenase, which hydroxylates the aromatic ring to form a cis-dihydrodiol. ucl.ac.uknih.gov This is followed by the action of a dehydrogenase, yielding a catechol derivative. nih.govasm.org The catechol is then a substrate for catechol 2,3-dioxygenase, a key enzyme of the meta-cleavage pathway. nih.govasm.org

Rhodococcus opacus 1cp utilizes an ortho-cleavage pathway, which involves the enzymes catechol 1,2-dioxygenase and muconate cycloisomerase. nih.govresearchgate.net This bacterium can induce multiple forms of these dioxygenases, suggesting a high degree of metabolic adaptability. nih.gov

The table below summarizes some of the key enzymes involved in the microbial degradation of p-toluate.

| Enzyme Class | Specific Enzyme | Organism Example | Pathway Step | Reference |

| Monooxygenase | p-Toluate methyl-monooxygenase | Comamonas testosteroni T-2 | Initial oxidation of the methyl group | microbiologyresearch.org |

| Dioxygenase | Toluate 1,2-dioxygenase | Comamonas testosteroni 3a2, Pseudomonas putida mt-2 | Ring hydroxylation to form cis-diol | ucl.ac.uknih.gov |

| Dioxygenase | Catechol 2,3-dioxygenase | Pseudomonas putida mt-2, Alcaligenes eutrophus 345 | Meta-cleavage of the catechol ring | nih.govnih.gov |

| Dioxygenase | Catechol 1,2-dioxygenase | Rhodococcus opacus 1cp | Ortho-cleavage of the catechol ring | nih.gov |

| Dehydrogenase | 4-Carboxybenzyl alcohol dehydrogenase | Comamonas testosteroni T-2 | Oxidation of 4-carboxybenzyl alcohol | microbiologyresearch.org |

| Dehydrogenase | Toluate cis-dihydrodiol dehydrogenase (XylL) | Pseudomonas putida mt-2 | Aromatization of cis-diol to catechol | nih.gov |

| Cycloisomerase | Muconate cycloisomerase | Rhodococcus opacus 1cp | Conversion of muconate in ortho-pathway | nih.gov |

A variety of bacterial species have been identified with the capability to degrade p-toluate. Gram-negative bacteria are noted as particularly effective degraders. nih.gov

Bacterial Biotransformation:

Pseudomonas putida : Strains of P. putida, particularly mt-2 which harbors the TOL plasmid, are model organisms for studying the degradation of toluene (B28343) and toluates. researchgate.netresearchgate.net They metabolize p-toluate through the meta-cleavage pathway, converting it to intermediates that can enter the tricarboxylic acid (TCA) cycle. researchgate.netnih.govresearchgate.net

Comamonas testosteroni : Strain T-2 utilizes p-toluate as its sole source of carbon and energy by oxidizing the methyl group. microbiologyresearch.org Strain 3a2, isolated from petrochemical industry wastewater, can efficiently degrade high concentrations of p-toluate, demonstrating high expression of ring-hydroxylating dioxygenase genes. nih.govdntb.gov.ua

Rhodococcus species : Rhodococcus opacus 1cp and Rhodococcus ruber P25 degrade p-toluate via a modified ortho-cleavage pathway. nih.govresearchgate.net

Alcaligenes eutrophus : This species metabolizes p-toluate via a catechol meta-cleavage pathway, and possesses multiple isofunctional enzymes for several steps in the pathway. nih.gov

Halophilic Bacteria : Toluate-utilizing bacteria have been isolated from oil-brine contaminated soils, indicating that biotransformation can occur even in high-salinity environments. oup.com However, high concentrations of both NaCl and p-toluate can be antagonistic to cell growth. oup.com

Fungal Biotransformation: The role of fungi in p-toluate degradation is less characterized than that of bacteria. However, fungal enzymes, particularly laccases, are known for their ability to oxidize a wide range of phenolic and non-phenolic aromatic compounds. csic.es These enzymes, found in white-rot fungi like Trametes trogii, can act on substrates in the presence of redox mediators, expanding their catalytic activity. csic.es Research has shown that the crystal structure of a blue multicopper oxidase from Trametes trogii can be complexed with p-toluate, suggesting a direct interaction and potential for transformation. csic.es

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

In addition to microbial action, p-toluate can be transformed by abiotic processes in the environment. These processes are primarily driven by physical or chemical factors such as light energy and water.